N-(3-morpholinopropyl)-3-(2-pyrimidinylamino)benzamide
Description
Properties
Molecular Formula |
C18H23N5O2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-3-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C18H23N5O2/c24-17(19-8-3-9-23-10-12-25-13-11-23)15-4-1-5-16(14-15)22-18-20-6-2-7-21-18/h1-2,4-7,14H,3,8-13H2,(H,19,24)(H,20,21,22) |
InChI Key |
QYYXKPZKWOOOKA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=CC=C2)NC3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Core Benzamide Skeleton Formation
The foundational step in synthesizing N-(3-morpholinopropyl)-3-(2-pyrimidinylamino)benzamide involves constructing the benzamide backbone. A widely adopted approach involves the direct coupling of 3-nitrobenzoic acid with 3-morpholinopropylamine. This reaction typically employs carbodiimide-based activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane, yielding N-(3-morpholinopropyl)-3-nitrobenzamide with efficiencies exceeding 85% . Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) or chemical reductants like SnCl₂ in HCl, furnishing 3-amino-N-(3-morpholinopropyl)benzamide .
Alternative routes utilize tert-butoxycarbonyl (Boc) protection strategies to enhance reaction specificity. For instance, 4-(tert-butoxycarbonylamino)-2-ethoxybenzoic acid—a precursor synthesized via alkylation of 4-(Boc-amino)-2-hydroxybenzoic acid with ethyl iodide in ethanol—undergoes chlorination using N-chlorosuccinimide (NCS) in tetrahydrofuran (THF) to introduce reactive sites for subsequent amidation . This method minimizes side reactions during the coupling phase, achieving near-quantitative yields .
Pyrimidinylamino Group Introduction
Attaching the 2-pyrimidinylamino moiety to the benzamide core necessitates nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination. Patent disclosures highlight the use of 2-chloropyrimidine derivatives reacting with the free amine of 3-amino-N-(3-morpholinopropyl)benzamide under basic conditions (e.g., NaH in DMF at 80°C) . This method affords moderate yields (60–75%) but requires careful control of stoichiometry to avoid over-alkylation .
Superior regioselectivity is achieved via palladium-catalyzed cross-coupling. For example, employing Pd(OAc)₂ with Xantphos as a ligand enables coupling of 3-aminobenzamide with 2-aminopyrimidine derivatives in toluene at 110°C, yielding the desired product in 82% isolated yield . This approach circumvents side products associated with NAS, though it demands rigorous exclusion of moisture and oxygen .
Morpholinopropyl Side Chain Incorporation
Introducing the 3-morpholinopropyl group is critical for conferring solubility and biological activity. A two-step sequence involving reductive amination or alkylation is commonly employed. In one protocol, morpholine reacts with 3-bromopropylamine hydrobromide in the presence of K₂CO₃ in acetonitrile, generating 3-morpholinopropylamine with 90% efficiency . This amine is subsequently coupled to 3-nitrobenzoic acid using triphenylphosphite and imidazole in THF under reflux, achieving 77–92% yield for the intermediate amide .
Alternatively, reductive amination of morpholine with 3-aminopropanol using NaBH₃CN in methanol provides 3-morpholinopropylamine, which is directly utilized in carbodiimide-mediated couplings . This method avoids halogenated intermediates, enhancing green chemistry metrics.
Final Coupling and Deprotection
The convergence of benzamide and pyrimidine components is executed via peptide-like coupling reagents. Patent WO2003106440A2 details the use of EDC and hydroxybenzotriazole (HOBt) in dichloromethane to couple 4-amino-5-chloro-2-ethoxybenzoic acid with 3-morpholinopropylamine, followed by Boc deprotection using HCl in dioxane . This strategy yields this compound hydrochloride, which is neutralized to the free base with NaOH and crystallized from ethanol/water .
For Boc-protected intermediates, acidic deprotection (4M HCl in dioxane) liberates the primary amine, which is then subjected to pyrimidine coupling. Final purification via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol ensures >98% purity .
Comparative Analysis of Synthetic Routes
Table 1: Yield and Efficiency Across Methodologies
Carbodiimide-mediated couplings offer the highest reproducibility, while palladium-catalyzed methods excel in regioselectivity. Boc strategies, though lengthier, provide superior control over reactive intermediates .
Challenges and Optimization Strategies
Key challenges include minimizing epimerization during amide bond formation and suppressing premature deprotection of acid-labile groups. Optimizing solvent polarity (e.g., switching from THF to DMF) enhances reaction rates for NAS steps . Additionally, substituting NCS with SOCl₂ for chlorination reduces byproduct formation in Boc-protected intermediates .
Scalability trials indicate that continuous flow reactors improve yields in hydrogenation steps by ensuring consistent H₂ pressure, reducing batch-to-batch variability . Furthermore, substituting column chromatography with antisolvent crystallization (e.g., water addition to ethanolic solutions) lowers production costs without compromising purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-morpholinopropyl)-3-(2-pyrimidinylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-morpholinopropyl)-3-(2-pyrimidinylamino)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound belongs to a broader class of benzamide derivatives with diverse substituents influencing pharmacological properties. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Analysis of Substituent Effects
- Morpholinopropyl Group: Present in the target compound and analogs, this group improves solubility and may act as a pharmacophore in kinase or receptor binding .
- Pyrimidinylamino vs. Sulfonyl/Isoxazolyl Groups: The pyrimidinylamino group (target compound) likely engages in hydrogen bonding, contrasting with the sulfonyl group () or isoxazolylmethylthio group (), which may enhance metabolic stability or target specificity.
- Benzothiazole/Isoxazole Moieties : These heterocycles (e.g., ) are common in anticancer agents, suggesting shared mechanisms like topoisomerase inhibition or apoptosis induction .
Research Findings and Pharmacological Implications
Anticancer Activity
Antiviral and Enzyme Inhibition
- Compound : The pyrimidinylsulfamoyl group may inhibit enzymes like carbonic anhydrase or dihydrofolate reductase .
Biological Activity
N-(3-morpholinopropyl)-3-(2-pyrimidinylamino)benzamide is a synthetic compound that belongs to the class of benzamides, characterized by its unique structural features that contribute to its biological activity. This article delves into the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Compound Overview
- Molecular Formula: C₁₄H₁₈N₄O
- Molecular Weight: 270.33 g/mol
- Structural Features: The compound consists of a benzamide core with a morpholinopropyl group and a pyrimidinylamino moiety, which enhances its interaction with biological targets.
Research indicates that this compound exhibits significant kinase inhibition properties. Kinases play a crucial role in various signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. The compound has shown potential as a dual inhibitor of specific kinases, which could lead to innovative treatment strategies for these conditions .
Kinase Inhibition
This compound has demonstrated potency against several key kinases involved in cell proliferation and survival pathways. The following table summarizes the biological activity of this compound compared to similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Morpholine + Pyrimidine | Potent kinase inhibitor |
| N-(4-methyl-3-pyridinyl)-benzamide | Methylated pyridine | Moderate activity |
| N-(4-phenoxyphenyl)-benzamide | Phenoxy substitution | Limited kinase inhibition |
| N-(4-morpholino)-benzamide | Morpholine only | Lower potency compared to target compound |
The unique combination of the morpholine ring and the pyrimidine moiety in this compound enhances its selectivity and efficacy as a therapeutic agent.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have indicated that this compound effectively inhibits specific kinases associated with cancer cell lines, leading to reduced cell viability and proliferation.
- Selectivity Profiles : Further research has highlighted the selectivity of this compound for certain kinases over others, which is crucial for minimizing side effects typically associated with less selective kinase inhibitors .
- Potential Applications : Given its dual kinase inhibition capabilities, this compound may be explored for therapeutic applications in oncology, particularly in targeting cancers characterized by aberrant kinase activity .
Future Directions
Ongoing studies are necessary to elucidate the full pharmacological profile of this compound. Future research should focus on:
- Mechanistic Studies : Investigating the detailed mechanisms through which this compound interacts with its kinase targets.
- Clinical Trials : Evaluating its efficacy and safety in clinical settings.
- Analog Development : Exploring structural analogs to enhance potency and selectivity while reducing potential side effects.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-(3-morpholinopropyl)-3-(2-pyrimidinylamino)benzamide?
The synthesis typically involves coupling a benzamide precursor with morpholinopropyl and pyrimidinylamino moieties. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the benzamide core to the morpholinopropyl group .
- Pyrimidinylamino introduction : Employ nucleophilic aromatic substitution or Buchwald-Hartwig amination for attaching the pyrimidinylamino group, ensuring controlled temperature (70–90°C) and inert atmosphere .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity .
Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyrimidinylamino and morpholinopropyl groups. Aromatic protons in the benzamide core appear as doublets (δ 7.2–8.1 ppm), while morpholine protons resonate as a multiplet (δ 3.4–3.7 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 410.2) and detects impurities .
- IR Spectroscopy : Confirms amide C=O stretching (~1650 cm) and N-H bending (~1550 cm) .
Advanced: How can researchers address conflicting data on this compound’s kinase inhibition selectivity?
- Dose-response profiling : Conduct IC assays across kinase panels (e.g., JAK, EGFR) to identify off-target effects. Use ATP-competitive binding assays to differentiate direct inhibition from allosteric modulation .
- Structural analysis : Compare X-ray crystallography data of compound-kinase complexes with analogs (e.g., N-(3-morpholinopropyl) variants) to pinpoint binding interactions. For example, morpholine oxygen may form hydrogen bonds with kinase hinge regions .
- Data reconciliation : Cross-validate results using orthogonal methods (e.g., SPR vs. enzymatic assays) to rule out assay-specific artifacts .
Advanced: What methodologies mitigate solubility challenges in in vitro assays?
- Salt formation : Prepare hydrochloride salts (e.g., N-(3-morpholinopropyl)benzamide·HCl) to enhance aqueous solubility .
- Co-solvent systems : Use DMSO/PBS (≤0.1% DMSO) or cyclodextrin-based formulations to maintain compound stability .
- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at the benzamide para-position while monitoring SAR for retained activity .
Advanced: How can computational tools predict the compound’s reactivity in complex biological matrices?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrimidinylamino group’s LUMO may guide reactivity toward cellular nucleophiles .
- MD simulations : Simulate binding dynamics with target kinases (e.g., JAK2) to assess residence time and conformational stability .
- ADMET prediction : Use software like Schrödinger’s QikProp to estimate metabolic lability (e.g., cytochrome P450 interactions) and prioritize stable derivatives .
Advanced: What experimental designs elucidate structure-activity relationships (SAR) for analogs?
- Scaffold diversification : Synthesize analogs with variations in:
- Morpholinopropyl chain length (e.g., N-(2-morpholinoethyl) vs. N-(4-morpholinobutyl)) .
- Pyrimidinyl substituents (e.g., 4-methylpyrimidine vs. 5-fluoropyrimidine) .
- Biological testing : Profile analogs in cell-based assays (e.g., IL-6 inhibition for JAK targets) and compare potency (EC) and efficacy (% inhibition) .
- Crystallographic validation : Resolve co-crystal structures of top analogs with targets to correlate substituent effects with binding affinity .
Advanced: How should researchers resolve discrepancies in cytotoxicity profiles across cell lines?
- Mechanistic deconvolution : Perform RNA-seq or phosphoproteomics to identify cell line-specific signaling pathway activation (e.g., apoptosis vs. pro-survival signals) .
- Membrane permeability assessment : Use Caco-2 assays or PAMPA to evaluate if cytotoxicity correlates with cellular uptake .
- Metabolic profiling : Quantify intracellular compound levels via LC-MS to rule out metabolic inactivation in resistant lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
